2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide
Overview
Description
2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide, also known as DMT1 inhibitor, is a chemical compound that has been widely studied in scientific research. This compound has shown potential in various applications, including in the treatment of iron overload disorders, cancer, and neurodegenerative diseases. In
Mechanism of Action
The mechanism of action of 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide involves the inhibition of divalent metal transporter 1 (2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide). 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide is a protein that is responsible for the transport of iron and other divalent metals into cells. By inhibiting 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide, 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide reduces the uptake of iron and other divalent metals, which can be beneficial in the treatment of iron overload disorders, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide have been extensively studied. This compound has been shown to effectively reduce iron levels in animal models of iron overload disorders. Additionally, 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide inhibitor has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to protect neurons from oxidative stress and reduce inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide in lab experiments is its specificity for 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide. This compound has been shown to selectively inhibit 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide, which can be beneficial in studying the role of 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide in various biological processes.
One limitation of using 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide inhibitor in lab experiments is its potential toxicity. This compound has been shown to have toxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide can be challenging and time-consuming, which can limit its availability for research purposes.
Future Directions
There are several future directions for the study of 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide. One potential direction is the development of more efficient synthesis methods for this compound. This could increase the availability of 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide inhibitor for research purposes.
Another potential direction is the investigation of the potential of 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide inhibitor in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, the development of more potent and selective 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide inhibitors could lead to the discovery of new therapeutic agents for various diseases.
Conclusion
In conclusion, 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide is a chemical compound that has shown potential in various scientific research applications, including in the treatment of iron overload disorders, cancer, and neurodegenerative diseases. This compound selectively inhibits 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide, which can be beneficial in studying the role of 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide in various biological processes. While there are limitations to the use of 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide inhibitor in lab experiments, there are several future directions for the study of this compound that could lead to the discovery of new therapeutic agents for various diseases.
Scientific Research Applications
2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide has been extensively studied for its potential in various scientific research applications. One of the primary applications of this compound is in the treatment of iron overload disorders. Iron overload disorders are a group of conditions characterized by an excess of iron in the body, which can lead to organ damage and other health problems. 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide inhibitor has been shown to effectively reduce iron levels in animal models of iron overload disorders.
Another potential application of 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide inhibitor is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide inhibitor has been shown to enhance the effectiveness of other chemotherapeutic agents.
2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide inhibitor has also been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in animal models of these diseases.
properties
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4S/c32-22(26-19-6-8-21(9-7-19)35-20-4-2-1-3-5-20)18-36-25-28-23(30-10-14-33-15-11-30)27-24(29-25)31-12-16-34-17-13-31/h1-9H,10-18H2,(H,26,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFWOPDXZZBPKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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